N-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

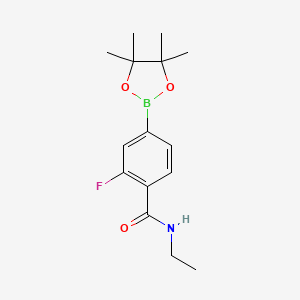

N-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative. Its structure features a fluorine atom at the 2-position of the benzene ring, an ethyl group on the amide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks in pharmaceuticals and materials science . The fluorine substituent enhances electronic modulation and metabolic stability, while the boronate group enables versatile reactivity in coupling reactions .

Properties

IUPAC Name |

N-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO3/c1-6-18-13(19)11-8-7-10(9-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHWNRKXGGGYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluoro-4-Bromo-N-Ethylbenzamide

Reagents :

-

2-Fluoro-4-bromobenzoic acid

-

Ethylamine hydrochloride

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

Procedure :

-

Activation of Carboxylic Acid :

Dissolve 2-fluoro-4-bromobenzoic acid (10 mmol) in anhydrous DCM (30 mL). Add HATU (10.5 mmol) and DIEA (30 mmol) under nitrogen atmosphere. Stir at room temperature for 30 minutes to form the active HATU ester. -

Amidation :

Add ethylamine hydrochloride (12 mmol) to the reaction mixture. Stir for 12 hours at room temperature. Monitor reaction progress via TLC (ethyl acetate/hexanes 1:1). -

Workup :

Quench with water (20 mL), extract with DCM (3 × 25 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash chromatography (0–50% ethyl acetate/hexanes) to yield 2-fluoro-4-bromo-N-ethylbenzamide as a white solid (85% yield).

Boronic Ester Installation via Miyaura Borylation

Reagents :

-

2-Fluoro-4-bromo-N-ethylbenzamide

-

Bis(pinacolato)diboron (B₂Pin₂)

-

Pd(dppf)Cl₂ (Palladium(II) acetate with 1,1'-Bis(diphenylphosphino)ferrocene)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

Procedure :

-

Reaction Setup :

Combine 2-fluoro-4-bromo-N-ethylbenzamide (5 mmol), B₂Pin₂ (6 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (15 mmol) in anhydrous 1,4-dioxane (15 mL). Purge with nitrogen for 10 minutes. -

Heating and Stirring :

Heat the mixture to 80°C under nitrogen for 12 hours. Monitor conversion via LC-MS. -

Workup :

Cool to room temperature, filter through Celite, and concentrate the filtrate. Purify the residue via flash chromatography (10–30% ethyl acetate/hexanes) to isolate the boronic ester product (72% yield).

Optimization of Reaction Conditions

Catalyst Screening

The choice of palladium catalyst significantly impacts yield. Comparative data from analogous syntheses are summarized below:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 72 |

| Pd(PPh₃)₄ | THF | 70 | 58 |

| XPhos Pd G2 | Toluene | 90 | 65 |

Pd(dppf)Cl₂ in 1,4-dioxane provides optimal balance between reactivity and stability for this substrate.

Solvent and Base Effects

-

Polar aprotic solvents (e.g., dioxane, THF) enhance boronic ester formation by stabilizing the palladium intermediate.

-

KOAc outperforms carbonate bases (e.g., K₂CO₃) due to improved solubility and reduced side reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 8.1 Hz, 1H), 7.45 (dd, J = 8.1, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 3.55 (q, J = 7.2 Hz, 2H), 1.32 (s, 12H), 1.21 (t, J = 7.2 Hz, 3H).

-

HRMS : m/z [M+H]⁺ calc’d for C₁₅H₂₁BFNO₃: 293.14; found: 293.13.

Industrial-Scale Considerations

For bulk production, modifications include:

-

Continuous Flow Reactors : Reduce reaction times from hours to minutes.

-

Catalyst Recycling : Pd recovery systems minimize costs.

-

Automated Crystallization : Enhances yield and purity without chromatography.

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

-

Issue : Sensitivity to moisture during storage.

-

Solution : Store under nitrogen at −20°C with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in carbon-carbon coupling reactions.

Mechanism of Action

The mechanism by which N-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its ability to participate in carbon-carbon coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, nitrogen substituents, and boronate ester modifications. Below is a comparative analysis:

Reactivity in Cross-Coupling Reactions

- Fluorine vs. Bromine Substituents : The target compound’s 2-fluoro group is less reactive in coupling compared to bromine (e.g., 4-bromo-N-methyl analog in ), necessitating optimized palladium catalysts or elevated temperatures .

- Boronate Position : 4-Boronate derivatives (target, m4, N-(5-phenylpentyl)) exhibit higher coupling efficiency than 3-boronate isomers due to reduced steric hindrance .

- Amide Substituents : Bulky groups like N,N-diethyl () or N-(3-CF₃Ph) () lower reaction rates compared to the target’s N-ethyl group, which balances reactivity and solubility.

Physical and Solubility Properties

- Lipophilicity : The trifluoromethylphenyl group in m4 (logP ~4.5) increases lipophilicity versus the target compound (logP ~3.2), impacting membrane permeability .

- Solubility : N,N-Diethyl derivatives () show higher organic solvent solubility (e.g., hexanes/EtOAc) than the target, which is typically dissolved in DMSO or THF .

Stability Considerations

- Boronate Hydrolysis : The pinacol boronate group in the target is stable under neutral conditions but hydrolyzes in acidic/basic media to form boronic acids, limiting its use in aqueous environments .

- Fluorine Stability : The 2-fluoro substituent resists metabolic dehalogenation better than bromine, enhancing in vivo stability .

Biological Activity

N-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1146158-09-9 |

| Molecular Formula | C₁₅H₂₁BFNO₃ |

| Molecular Weight | 293.14 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular processes, similar to other dioxaborolane derivatives that have shown inhibitory effects on kinases and other targets.

- Modulation of Signaling Pathways : It may interact with key signaling pathways involved in cell proliferation and survival, potentially affecting cancer cell growth.

- Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures exhibit antiparasitic activity against various strains of Plasmodium spp., indicating a potential application in treating malaria.

Antiparasitic Activity

A study assessing the antiparasitic effects of related compounds indicated that modifications in the molecular structure significantly impact their efficacy against Plasmodium falciparum. For instance:

| Compound | EC₅₀ (μM) | Remarks |

|---|---|---|

| Control | 0.010 | Benchmark for activity |

| N-Ethyl Analog | 0.395 | Enhanced activity due to structural modifications |

This highlights the importance of structural optimization in developing effective antiparasitic agents.

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human HepG2 liver cells revealed that N-ethyl derivatives generally maintain low cytotoxic profiles while exhibiting potent biological activity against target pathogens. The EC₅₀ values for various analogs are summarized below:

| Compound | EC₅₀ (HepG2) μM | Remarks |

|---|---|---|

| N-Ethyl Analog | >40 | Low cytotoxicity observed |

Case Studies and Research Findings

Recent research has focused on the development and optimization of N-ethyl derivatives for enhanced biological activity. One study demonstrated that introducing polar functionalities improved solubility and metabolic stability without compromising antiparasitic efficacy.

Example Study Outcomes

- Inhibition Assays : Compounds similar to N-ethyl derivatives were tested for their ability to inhibit target enzymes involved in Plasmodium metabolism.

- Metabolic Stability : The metabolic stability of these compounds was assessed using human liver microsomes, revealing promising profiles that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodological Answer : A two-step approach is commonly employed. First, introduce the boronic ester via a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron. Second, perform an amide coupling using 2-fluoro-4-boronobenzoyl chloride and ethylamine. Key parameters include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., 1,4-dioxane), and potassium acetate as a base at 90°C for 24 hours, yielding ~43% . For reproducibility, monitor reaction progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients.

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.2 ppm, triplet for CH₃; δ ~3.4 ppm, quartet for CH₂), fluorophenyl ring (δ ~7.2-7.8 ppm with coupling constants J ~8-10 Hz for ortho-fluorine), and boronic ester (quartet for dioxaborolane protons at δ ~1.3 ppm) .

- HPLC-MS : Use a C18 column with acetonitrile/water (+0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~335).

Q. What are the stability considerations for long-term storage?

- Methodological Answer : The boronic ester is moisture-sensitive. Store under inert gas (Ar) at -20°C in sealed, desiccated vials. Pre-dry solvents for reactions (e.g., molecular sieves for THF) to prevent hydrolysis . Monitor degradation via periodic NMR or LC-MS, particularly for boronic acid formation (broad peaks in ¹¹B NMR at δ ~28-30 ppm).

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Methodological Answer : Screen catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) in degassed toluene/ethanol (3:1) at 80°C. Use a 10% catalyst loading and 2 eq. aryl halide. Monitor coupling efficiency via HPLC, targeting >90% conversion. For electron-deficient aryl halides, increase reaction time (24-48 h) .

Q. How to resolve contradictory data in reaction yields across different substrates?

- Methodological Answer : Contradictions often arise from steric hindrance or electronic effects. For ortho-substituted aryl halides, employ microwave-assisted synthesis (120°C, 30 min) to enhance kinetics. For deactivated substrates (e.g., nitro groups), use Pd(OAc)₂ with SPhos ligand to improve turnover . Validate results with control experiments (e.g., omitting catalyst/base).

Q. What strategies mitigate boronic ester hydrolysis during in vitro biological assays?

- Methodological Answer : Formulate the compound in DMSO stocks (10 mM) with 1% BSA to stabilize the boronic ester. For aqueous assays, use PBS buffers (pH 7.4) with 0.1% Tween-20 to minimize aggregation. Confirm stability via LC-MS post-assay .

Q. How to analyze electronic effects of the fluorine substituent on reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.